Synthetic Efficiency: 71% Yield in the Key Cyclization Step for Dioncophylline E Total Synthesis
In the 2017 total synthesis of the antimalarial dioncophylline E, 1,3-dimethyl-3,4-dihydroisoquinoline (compound 4) was generated in 71% yield from sulfinamide 12 via treatment with MeLi in THF followed by acidic work-up, using a two-step sulfinimine addition/cyclisation method [1]. The subsequent trans-selective reduction of this intermediate using Bringmann's conditions (AlMe3, LiAlH4, THF, −78 °C→0 °C) produced a 50:50 mixture of cis and trans stereoisomers, a limitation that prompted the development of an alternative methylcerium-based approach that ultimately delivered trans-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline 14 in 75% yield with complete stereocontrol at C1 [1]. By comparison, the analogous 3,3-dimethyl-3,4-dihydroisoquinoline scaffold cannot undergo this C1 diastereoselective addition, as it lacks the imine carbon electrophile at position 1 [2]. This synthetic path is critical for constructing the full 12-step sequence leading to dioncophylline E (15% overall yield) [1].
| Evidence Dimension | Yield of dihydroisoquinoline intermediate formation |
|---|---|
| Target Compound Data | 71% yield (1,3-dimethyl-3,4-dihydroisoquinoline 4 from sulfinamide 12) |
| Comparator Or Baseline | 3,3-Dimethyl-3,4-dihydroisoquinoline: incapable of C1 nucleophilic addition due to absence of C1 imine carbon |
| Quantified Difference | Not applicable (different reaction pathway); functional incompatibility |
| Conditions | MeLi, THF, −78 °C; two-step sulfinimine addition/cyclisation (Davis method) |
Why This Matters
This compound is the only dihydroisoquinoline scaffold that enables construction of both C1 and C3 stereocenters in one intermediate, which is essential for laboratories synthesizing naphthylisoquinoline alkaloids for antimalarial drug discovery.
- [1] Toop, H. D.; Brusnahan, J. S.; Morris, J. C. Concise Total Synthesis of Dioncophylline E through an ortho-Arylation Strategy. Angew. Chem. Int. Ed. 2017, 56, 8536–8538. View Source
- [2] Shklyaev, Yu. V.; et al. Three-component synthesis of 3,4-dihydroisoquinoline derivatives. Russian Chemical Bulletin 2004, 53, 2288–2293. View Source
